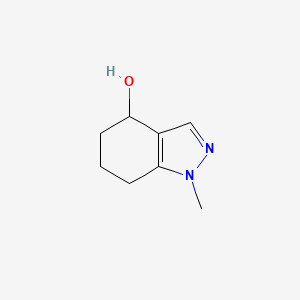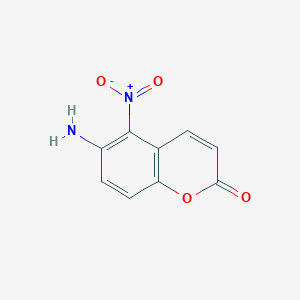
ビス(4-tert-ブチルフェニル)ヨードニウムヘキサフルオロリン酸
概要
説明
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is a useful research compound. Its molecular formula is C20H26F6IP and its molecular weight is 538.3 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
UV硬化剤
ビス(4-tert-ブチルフェニル)ヨードニウムヘキサフルオロリン酸は、UV硬化剤としての効率性で知られています。モノまたは多官能モノマーと組み合わせて、プレポリマーの光重合を開始するために使用されます。 この用途は、比類のない溶解性、硬化速度、および色分解能により、印刷およびコーティング業界で不可欠です .
材料科学
材料科学では、この化合物は、さまざまな合成および処理技術で使用される高純度化学物質として役立ちます。 所望の特性を持つ高度な材料の製造におけるその役割は重要です .
マイクロ/ナノエレクトロニクス
この化合物は、マイクロ/ナノエレクトロニクスにおける光カチオン重合開始剤でもあります。 この分野の製造プロセスに不可欠な光硬化性複合材料の開発を促進します .
作用機序
Target of Action
Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate primarily targets prepolymers in combination with mono or multifunctional monomers . These prepolymers are large, complex molecules that are the precursors to polymers. The compound interacts with these prepolymers, initiating a series of reactions that lead to the formation of polymers.
Mode of Action
The compound acts as a highly efficient ultraviolet (UV) curing agent . When exposed to UV light, it initiates the photopolymerization of prepolymers . This process involves the absorption of UV light, which provides the energy needed to break the bonds in the compound, generating active species that can react with the prepolymers. This reaction leads to the formation of a polymer network.
Biochemical Pathways
The primary biochemical pathway involved in the action of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is the photopolymerization pathway . This pathway involves the conversion of prepolymers into polymers through a series of reactions initiated by the absorption of UV light. The resulting polymers have a variety of applications, including coatings, adhesives, and various types of resins.
Pharmacokinetics
For instance, it should be added between 1-3% for use with broad spectra mercury lamps .
Result of Action
The primary result of the action of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is the formation of polymers from prepolymers . These polymers have a wide range of applications, including the production of coatings, adhesives, and resins. The compound’s ability to initiate photopolymerization makes it a valuable tool in various industrial processes.
Action Environment
The action of Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate is influenced by environmental factors such as light and temperature . The compound requires UV light to initiate the photopolymerization of prepolymers . Therefore, the presence and intensity of UV light are crucial factors that influence the compound’s action. Additionally, temperature may also affect the rate of the polymerization process.
Safety and Hazards
生化学分析
Biochemical Properties
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the initiation of photopolymerization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with prepolymers and monomers, facilitating their polymerization upon exposure to UV light . The nature of these interactions involves the generation of reactive species that initiate the polymerization process, making it an essential component in the production of polymers.
Cellular Effects
The effects of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate on cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce changes in gene expression by generating reactive intermediates that interact with cellular DNA . Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, Bis(4-tert-butylphenyl)iodonium hexafluorophosphate exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its use. The compound’s mechanism of action involves the generation of reactive species that can bind to enzymes, altering their activity and leading to changes in gene expression . These interactions are crucial for its role in photopolymerization and other biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate change over time. The compound’s stability and degradation are important factors to consider. It is known to be stable under specific conditions but can degrade upon prolonged exposure to light and heat . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.
Dosage Effects in Animal Models
The effects of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate vary with different dosages in animal models. At low doses, it can effectively initiate photopolymerization without causing significant toxicity . At high doses, toxic or adverse effects have been observed, including damage to cellular structures and disruption of normal cellular functions . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its role in photopolymerization. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are critical for understanding its biochemical properties and applications.
Transport and Distribution
The transport and distribution of Bis(4-tert-butylphenyl)iodonium hexafluorophosphate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are affected by these interactions, which can impact its overall activity and function . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.
Subcellular Localization
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns are crucial for its role in photopolymerization and other biochemical processes.
特性
IUPAC Name |
bis(4-tert-butylphenyl)iodanium;hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26I.F6P/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-7(2,3,4,5)6/h7-14H,1-6H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLLNCQWBHTSCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F6IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552278 | |
| Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61358-25-6 | |
| Record name | Bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61358-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, bis(4-(1,1-dimethylethyl)phenyl)-, hexafluorophosphate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061358256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-tert-butylphenyl)iodanium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis(4-tert-butylphenyl)iodonium hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate initiate cationic polymerization?
A1: Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate functions as a photoinitiator by generating active species upon exposure to UV light. These active species, often aryl cations, can then initiate the polymerization of monomers containing groups susceptible to cationic attack, such as epoxides. [, ] For instance, in the study by Kanehashi et al., Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate efficiently initiated the photopolymerization of epoxy prepolymers derived from Cashew Nut Shell Liquid (CNSL) upon UV irradiation. []
Q2: Why is Tris(2,2,2-trifluoroethyl) phosphite (TFP) sometimes used in conjunction with Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate in photopolymerization?
A2: While Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate can initiate polymerization, employing a co-initiator like Tris(2,2,2-trifluoroethyl) phosphite (TFP) can significantly enhance the efficiency of the process. [] The inclusion of TFP, a trialkyl phosphite, facilitates a radical chain reaction with the iodonium salt upon radical initiation (e.g., using phenylazoisobutyronitrile and visible light). This reaction generates aryltrialkoxyphosphonium salts, potent initiators for cationic polymerization. The fluorine substituents on TFP minimize unwanted side reactions, leading to more controlled polymerization and improved polymer properties. []
Q3: Are there any advantages to using Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate as a photoinitiator compared to other options?
A3: Research suggests that Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate exhibits superior performance in photopolymerization compared to some other photoinitiators. Kanehashi et al. discovered that Bis(4-tert-butylphenyl)iodonium Hexafluorophosphate led to faster polymerization of CNSL-based epoxy prepolymers compared to other tested photoinitiators. [] This finding indicates potential advantages in terms of curing speed and efficiency for certain applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


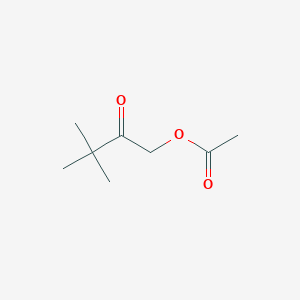
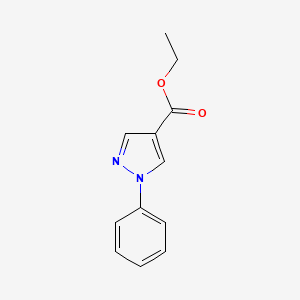
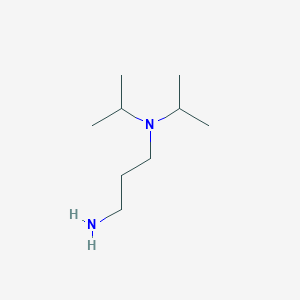
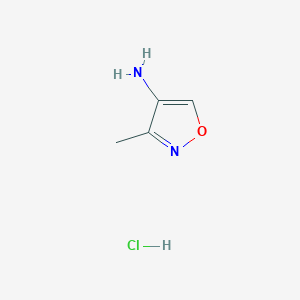
![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)

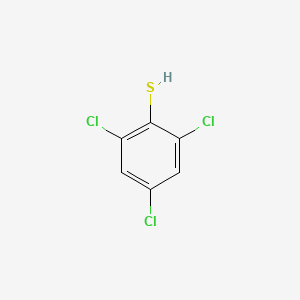
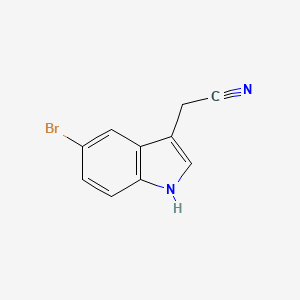
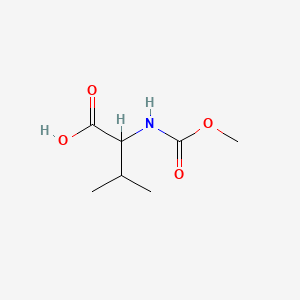

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)
